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Cat. No.: B1581871 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing

allyl nonanoate in the formulation of pineapple flavor standards. This document is intended to

guide researchers, scientists, and professionals in drug development in creating, validating,

and applying these standards for sensory analysis, quality control, and various research

applications.

Introduction
The characteristic flavor of pineapple is a complex interplay of numerous volatile organic

compounds (VOCs), with esters being a predominant chemical class contributing to its fruity

and sweet aroma. Allyl nonanoate, a fatty acid ester, is recognized for its waxy, fruity, and

pineapple-like aroma and is a key component in the formulation of synthetic pineapple flavors.

[1][2][3][4][5] The development of standardized pineapple flavors is crucial for sensory

evaluation panels, quality control of food and pharmaceutical products, and in research settings

requiring a consistent and reproducible pineapple aroma.

This document outlines the chemical properties of allyl nonanoate, its role in pineapple flavor,

and provides detailed protocols for the preparation and sensory validation of a pineapple flavor

standard.

Allyl Nonanoate: Chemical and Physical Properties
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Allyl nonanoate, also known as allyl pelargonate, is a synthetic flavoring agent with the

following properties:

Property Value Reference

Chemical Formula C12H22O2

Molecular Weight 198.30 g/mol

Appearance Colorless to light yellow liquid

Odor
Fruity, waxy, pineapple,

cognac-like

Boiling Point 151 °C at 50 mm Hg

Density 0.878 g/mL at 25 °C

Solubility
Insoluble in water; soluble in

alcohol and essential oils

CAS Number 7493-72-3

Quantitative Composition of Pineapple Flavor
The creation of a realistic pineapple flavor standard requires a precise blend of several key

aroma compounds. While natural pineapple contains hundreds of volatile compounds, a

representative flavor can be formulated using a combination of key esters, lactones, and other

aroma chemicals.

Key Aroma Compounds in Natural Pineapple
Studies on the volatile composition of fresh pineapple have identified several key contributors

to its characteristic aroma. The concentrations of these compounds can vary depending on the

pineapple variety, ripeness, and processing methods.
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Compound
Concentration
Range (µg/kg) in
Pineapple Pulp

Key Aroma
Contribution

Reference

Ethyl 2-

methylbutanoate
22.24 - 106.21 Fruity, apple-like

Methyl hexanoate 4.71 - 67.75 Fruity, pineapple-like

Ethyl hexanoate 8.35 - 106.21 Fruity, pineapple-like

2,5-Dimethyl-4-

hydroxy-3(2H)-

furanone (Furaneol)

-
Sweet, caramel,

pineapple-like

Ethyl 3-

(methylthio)propanoat

e

32.96 - 91.21 Sulfurous, fruity

δ-Octalactone - Coconut, fruity

Decanal - Citrus, waxy

Example Formulation of a Synthetic Pineapple Flavor
The following table provides a model formulation for a synthetic pineapple flavor, demonstrating

the role of allyl nonanoate in conjunction with other esters and aroma chemicals. This

formulation can serve as a starting point for creating a custom pineapple flavor standard.
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Ingredient Weight Percentage (%) Role in Flavor Profile

Allyl Hexanoate 10.83 Main pineapple, fruity note

Allyl Heptanoate 10.69
Fruity, pineapple, banana

notes

Allyl Cyclohexylpropionate 4.72 Fruity, pineapple note

Ethyl Butyrate 0.29 Fruity, pineapple-like

Isoamyl Acetate 0.31 Banana, fruity

Isoamyl Butyrate 0.79
Fruity, banana, apricot,

pineapple

Ethyl Acetate 0.14 Ethereal, fruity, brandy-like

Sweet Orange Oil 8.70 Citrus, sweet

Lemon Oil 0.75 Citrus, fresh

Citral 0.02 Citrus, lemon

γ-Undecalactone 0.63 Fruity, peach-like

γ-Nonalactone 0.64 Coconut, creamy

Vanillin 1.57 Sweet, vanilla-like

Maltol 1.82 Sweet, caramel

10% Furaneol 0.26 Sweet, caramel, pineapple

Ethyl Hexanoate 0.13 Winy, fruity

Ethyl Heptanoate 0.67 Winy, brandy, fruity

γ-Valerolactone 0.23 Herbaceous, sweet

Allyl Nonanoate
(Can be added as a modifier

for a waxy, creamy nuance)
Waxy, fruity, creamy

This formulation is based on a published recipe for a pineapple flavor imitation and can be

adapted based on desired sensory characteristics.
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Experimental Protocols
Preparation of a Standard Pineapple Flavor Solution
This protocol details the steps for preparing a 100g batch of the synthetic pineapple flavor

standard based on the formulation provided in Section 3.2.

Materials:

Allyl nonanoate (and other aroma chemicals listed in Table 3.2)

Food-grade ethanol (95% or higher) or propylene glycol as a solvent

Glass beakers and stirring rods

Calibrated analytical balance (readable to 0.001g)

Magnetic stirrer and stir bar

Amber glass bottles for storage

Procedure:

Solvent Preparation: Weigh the desired amount of solvent (e.g., ethanol or propylene glycol)

into a clean glass beaker. The amount will depend on the desired final concentration of the

flavor standard. For a 10% stock solution, use 90g of solvent for 10g of the flavor

concentrate.

Weighing Aroma Chemicals: Accurately weigh each aroma chemical according to the

percentages listed in Table 3.2, starting with the components present in the largest

quantities.

Mixing:

Add the weighed aroma chemicals to the solvent in the beaker.

Place the beaker on a magnetic stirrer and add a stir bar.
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Stir the mixture at a moderate speed until all components are completely dissolved. The

order of addition is generally not critical for these components, but it is good practice to

add solids (like vanillin and maltol) to the solvent first to ensure they dissolve completely

before adding the more volatile liquid components.

Storage: Transfer the final pineapple flavor standard solution into a clean, dry amber glass

bottle to protect it from light. Seal the bottle tightly.

Labeling: Label the bottle with the name of the standard ("Pineapple Flavor Standard"), the

concentration, the date of preparation, and a list of the components.

Maturation: Allow the flavor standard to mature for at least 24-48 hours at room temperature

before use to allow the aroma profile to stabilize.
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Preparation of Pineapple Flavor Standard

1. Weigh Solvent
(Ethanol/Propylene Glycol)

2. Accurately Weigh
Aroma Chemicals

3. Dissolve Solids
(e.g., Vanillin, Maltol)

in Solvent

4. Add Liquid Aroma
Chemicals (including

Allyl Nonanoate)

5. Mix until Homogeneous
(Magnetic Stirrer)

6. Transfer to Amber Bottle
and Label

7. Mature for 24-48 hours

Click to download full resolution via product page

Caption: Workflow for the preparation of a synthetic pineapple flavor standard.

Sensory Evaluation Protocol: Descriptive Analysis
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This protocol outlines a method for the sensory validation of the prepared pineapple flavor

standard using a trained panel.

Objective: To characterize the aroma and flavor profile of the prepared pineapple flavor

standard.

Panelists: A panel of 8-12 trained sensory assessors. Panelists should be screened for their

ability to detect and describe basic tastes and aromas.

Sample Preparation:

Prepare a solution of the pineapple flavor standard in a neutral base (e.g., sugar water at 5-

10% sucrose concentration, or spring water) at a concentration that is clearly perceivable but

not overwhelming. A starting concentration of 0.05% to 0.1% is recommended for evaluation.

Present approximately 20 mL of the sample in coded, odorless cups at room temperature.

Provide unsalted crackers and spring water for palate cleansing between samples.

Procedure:

Training Session: Prior to the evaluation, conduct a training session to familiarize the

panelists with the key aroma and flavor attributes of pineapple. Use reference standards for

each attribute (e.g., a solution of allyl nonanoate for "waxy/pineapple," a solution of ethyl

butyrate for "fruity," etc.).

Evaluation:

Panelists should first evaluate the aroma of the sample by sniffing from the cup.

Next, they should take a small sip of the sample, swirl it in their mouth, and expectorate.

Panelists will then rate the intensity of each attribute on a structured scale (e.g., a 15-cm

line scale anchored with "low" and "high" or a 9-point hedonic scale).

Attributes for Evaluation: The following attributes are commonly used for the descriptive

analysis of pineapple flavor:
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Aroma: Fruity, Pineapple, Sweet, Waxy, Green, Canned Pineapple, Fresh Pineapple,

Citrus.

Flavor: Fruity, Pineapple, Sweet, Sour, Waxy, Green, Canned Pineapple, Fresh Pineapple,

Coconut, Caramel.

Mouthfeel: Astringent, Tingling.

Aftertaste: Lingering sweetness, Chemical/Artificial.

Data Analysis:

Calculate the mean intensity ratings for each attribute across all panelists.

The results can be visualized using a spider web plot to represent the sensory profile of the

pineapple flavor standard.
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Sensory Evaluation Workflow

1. Panelist Selection
and Training

2. Prepare Flavor Standard
Solution in Neutral Base

3. Present Coded Samples
to Panelists

4. Panelists Evaluate Aroma
and Flavor Attributes

5. Rate Intensity of
Attributes on a Scale

6. Analyze Data and
Generate Sensory Profile

Click to download full resolution via product page

Caption: Workflow for the sensory evaluation of the pineapple flavor standard.

Application of Pineapple Flavor Standards
Pineapple flavor standards created using allyl nonanoate and other key aroma compounds

have a wide range of applications in research and development:

Sensory Panel Training: To train and calibrate sensory panelists to recognize and quantify

the specific aroma and flavor attributes of pineapple.
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Quality Control: As a reference standard for ensuring batch-to-batch consistency of food

products, beverages, and pharmaceuticals with a pineapple flavor profile.

Product Development: To guide the formulation of new products and to benchmark against

competitor products.

Drug Development: In the formulation of palatable oral medications, especially for pediatric

use, where a pleasant and recognizable flavor can improve patient compliance. Allyl
nonanoate is listed as a synthetic flavoring substance permitted for direct addition to food

for human consumption by the FDA.

Conclusion
Allyl nonanoate is a valuable component in the creation of authentic and reproducible

pineapple flavor standards. By carefully selecting and blending key aroma compounds,

including allyl nonanoate, researchers and scientists can develop standardized tools for

sensory analysis, quality control, and product development. The detailed protocols provided in

this document offer a systematic approach to the preparation and validation of these important

sensory standards.
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Key Esters

Other Key Compounds

Pineapple Flavor
Profile

Allyl Nonanoate
(Waxy, Fruity, Creamy)

Allyl Hexanoate
(Fruity, Pineapple)

Ethyl Butyrate
(Fruity, Pineapple-like)

Ethyl Hexanoate
(Fruity, Winy)

Furaneol
(Sweet, Caramel)

Lactones (γ-nonalactone)
(Coconut, Creamy)

Aldehydes (Decanal)
(Citrus)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 13 Tech Support

https://www.benchchem.com/product/b1581871?utm_src=pdf-body-img
https://www.benchchem.com/product/b1581871?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1581871?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. CN101785549B - Pineapple essence formula - Google Patents [patents.google.com]

2. foodresearchlab.com [foodresearchlab.com]

3. pineapple flavor [thegoodscentscompany.com]

4. researchgate.net [researchgate.net]

5. chefovan.com [chefovan.com]

To cite this document: BenchChem. [Application of Allyl Nonanoate in the Creation of
Pineapple Flavor Standards]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1581871#application-of-allyl-nonanoate-in-creating-
pineapple-flavor-standards]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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